Precise N1-Methylation Confers Unique Physicochemical Properties vs. Unsubstituted Core
Quantitative differences in key physicochemical properties between the target compound and the unsubstituted core (1H-Octahydropyrrolo[3,4-b]pyridine, CAS 5654-94-4) highlight the structural impact of N1-methylation. The introduction of the methyl group increases molecular weight and alters lipophilicity, as reflected in the higher boiling point. This difference in basicity and lipophilicity directly influences blood-brain barrier penetration potential and receptor binding kinetics, making the target compound a distinct chemical entity for CNS drug discovery .
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | Molecular Weight: 140.23 g/mol; Boiling Point: 185.4 °C at 760 mmHg |
| Comparator Or Baseline | 1H-Octahydropyrrolo[3,4-b]pyridine (CAS 5654-94-4); Molecular Weight: 126.20 g/mol; Boiling Point: 198.5 °C at 760 mmHg |
| Quantified Difference | Target compound has a +14.03 g/mol higher molecular weight and a -13.1 °C lower boiling point. |
| Conditions | Calculated and experimental values from authoritative chemical databases. |
Why This Matters
The molecular weight and boiling point differences are quantitative indicators of altered intermolecular forces and lipophilicity, which are critical parameters for designing compounds with optimal ADME properties.
